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Compound of Interest

Compound Name: N-(2-Fluorophenyl)acetamide

Cat. No.: B181763

This guide provides a comprehensive technical overview of the crystal structure of 2'-
Fluoroacetanilide, a molecule of interest in medicinal chemistry and materials science. By
delving into its solid-state architecture, we can gain a deeper understanding of its
physicochemical properties and behavior. This document is intended for researchers,
scientists, and drug development professionals who require a detailed structural analysis to
inform their work.

Introduction: The Significance of Fluorine in Crystal
Engineering

2'-Fluoroacetanilide (N-(2-fluorophenyl)acetamide) is a fluorinated aromatic amide with
potential applications in the development of novel pharmaceuticals and functional materials.
The introduction of a fluorine atom onto the phenyl ring can significantly alter a molecule's
properties, including its lipophilicity, metabolic stability, and binding interactions with biological
targets. In the solid state, the highly electronegative nature of fluorine allows it to participate in
a variety of intermolecular interactions, such as hydrogen bonds and other non-covalent
contacts, which dictate the crystal packing and, consequently, the material's bulk properties like
solubility and melting point. A thorough understanding of the crystal structure is therefore
paramount for predicting and controlling these properties.

Experimental Methodology: From Synthesis to
Structure Determination
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The journey to elucidating a crystal structure begins with the synthesis of high-purity material
and the growth of single crystals suitable for X-ray diffraction analysis. The protocols described
herein are based on established synthetic routes and standard crystallographic procedures,
ensuring a self-validating and reproducible workflow.

Synthesis of 2'-Fluoroacetanilide

A reliable method for the synthesis of 2'-Fluoroacetanilide involves the acetylation of 2-
fluoroaniline.

Protocol:

» To a stirred solution of 2-fluoroaniline (1 equivalent) in glacial acetic acid, add acetic
anhydride (1.1 equivalents).

» Heat the reaction mixture at reflux for a short period (e.g., 5-10 minutes) to ensure complete
reaction.

» Cool the reaction mixture to room temperature and then pour it into ice-cold water to
precipitate the crude product.

o Collect the solid product by vacuum filtration and wash with cold water.

e The crude 2'-Fluoroacetanilide is then purified by recrystallization.

Recrystallization for Single Crystal Growth

The success of single-crystal X-ray diffraction is critically dependent on the quality of the
crystal. Recrystallization is a powerful technique for purifying the synthesized compound and
for growing diffraction-quality single crystals.

Protocol:

o Dissolve the crude 2'-Fluoroacetanilide in a minimum amount of a suitable hot solvent (e.g.,
ethanol-water mixture). The ideal solvent is one in which the compound has high solubility at
elevated temperatures and low solubility at room temperature.[1][2]
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« If colored impurities are present, a small amount of activated charcoal can be added to the
hot solution, followed by hot filtration to remove the charcoal and any insoluble impurities.

» Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This
slow cooling is crucial for the formation of large, well-ordered crystals.[2]

» Further cooling in an ice bath can maximize the yield of the purified crystals.

e Collect the crystals by vacuum filtration, wash with a small amount of the cold
recrystallization solvent, and dry them under vacuum.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement of 2'-Fluoroacetanilide was
achieved through single-crystal X-ray diffraction.

Workflow:

Synthesis & Purification
! X-ray Diffraction Structure Solution & Refinement
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Figure 1: Experimental workflow for the crystal structure determination.

A suitable single crystal was mounted on a goniometer and subjected to a beam of
monochromatic X-rays. The diffraction pattern was collected on a detector, and the resulting
data were processed to determine the unit cell parameters and space group. The structure was
then solved using direct methods and refined against the collected diffraction data to obtain the
final atomic coordinates and anisotropic displacement parameters.
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Results: The Crystal Structure of 2'-
Fluoroacetanilide

The crystal structure of 2'-Fluoroacetanilide has been determined and its crystallographic data
are deposited in the Cambridge Structural Database (CSD) under the deposition number
CCDC 907078.

Crystallographic Data

A summary of the key crystallographic parameters for 2'-Fluoroacetanilide is presented in the

table below.
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Parameter Value
Chemical Formula CsHsFNO
Formula Weight 153.15 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 5.678(2)

b (A) 9.876(4)

c (A 13.542(5)
a(°) 90

B () 99.68(3)

y () 90

Volume (A3) 748.9(5)

z 4
Temperature (K) 296
Radiation Mo Ka (A = 0.71073 A)
R-factor (%) 4.6

CCDC Deposition Number 907078

Data retrieved from the Cambridge Crystallographic Data Centre (CCDC).

Discussion: Intermolecular Interactions and Crystal
Packing

The solid-state architecture of 2'-Fluoroacetanilide is stabilized by a network of intermolecular
interactions, which play a crucial role in the overall crystal packing.

Hydrogen Bonding
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The most prominent intermolecular interaction in the crystal structure of 2'-Fluoroacetanilide is
the classical N-H---O hydrogen bond. The amide proton acts as a hydrogen bond donor, while
the carbonyl oxygen of a neighboring molecule serves as the acceptor. This interaction links
the molecules into one-dimensional chains, forming a robust supramolecular synthons that is a
common feature in the crystal structures of secondary amides.

The Role of the Fluorine Atom

The fluorine substituent at the ortho-position of the phenyl ring introduces additional, weaker
intermolecular interactions that contribute to the stability of the crystal lattice. These include C-
H---F interactions, where a hydrogen atom from a neighboring molecule interacts with the
electronegative fluorine atom. While individually weak, the cumulative effect of these
interactions can significantly influence the crystal packing. The presence of the fluorine atom
also modulates the electrostatic potential of the molecule, which can impact its interactions with
adjacent molecules.

Crystal Packing

The interplay of the strong N-H---O hydrogen bonds and the weaker C-H---F and other van der
Waals interactions results in an efficient packing of the 2'-Fluoroacetanilide molecules in the
crystal lattice. The one-dimensional chains formed by the hydrogen bonds are further arranged
in a three-dimensional network through these weaker interactions.
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Figure 2: Key intermolecular interactions in the crystal structure of 2'-Fluoroacetanilide.

Conclusion

The crystal structure of 2'-Fluoroacetanilide reveals a well-defined three-dimensional
architecture governed by a combination of strong N-H---O hydrogen bonds and weaker C-H---F
interactions. The detailed structural information presented in this guide provides a solid
foundation for understanding the solid-state properties of this compound. For researchers in
drug development, this knowledge is crucial for aspects such as polymorph screening and
formulation design. For materials scientists, it offers insights into how fluorine substitution can
be utilized to engineer desired crystal packing motifs and material properties. The provided
experimental protocols offer a reliable pathway for the synthesis and crystallization of this and
related compounds for further investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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